

A Comparative Analysis of the Reactivity of Dihydroxymaleic Acid and Maleic Acid

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dihydroxymaleic acid*

Cat. No.: *B1505802*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chemical reactivity of **dihydroxymaleic acid** and maleic acid. While direct comparative quantitative data is limited in publicly available literature, this document extrapolates from existing data and theoretical principles to offer insights into their respective chemical behaviors. This comparison is intended to assist researchers in selecting the appropriate molecule for specific applications in chemical synthesis and drug development.

Introduction: Structural and Electronic Properties

Maleic acid and **dihydroxymaleic acid** are both unsaturated dicarboxylic acids with a *cis*-configuration of their carboxyl groups. The key structural difference lies in the substituents on the carbon-carbon double bond. Maleic acid possesses two hydrogen atoms, whereas **dihydroxymaleic acid** has two hydroxyl groups in these positions. This fundamental difference significantly influences their electronic properties and, consequently, their chemical reactivity.

Maleic Acid: The chemical formula for maleic acid is $C_4H_4O_4$. It is a well-studied organic compound known for its *cis*-isomer configuration, which allows for intramolecular hydrogen bonding.^{[1][2]}

Dihydroxymaleic Acid: **Dihydroxymaleic acid**, with the chemical formula $C_4H_4O_6$, is a derivative of maleic acid.^[3] The presence of two hydroxyl groups on the double bond

introduces electron-donating character via resonance and electron-withdrawing character via induction, leading to a more complex electronic environment compared to maleic acid.

Comparative Reactivity Analysis

The reactivity of these two acids can be compared across several key reaction types. The following sections discuss the anticipated differences in their behavior based on their molecular structures.

Acidity

Maleic acid is a diprotic acid. The cis-configuration of its carboxyl groups allows for intramolecular hydrogen bonding after the first deprotonation, which stabilizes the resulting conjugate base and makes the first proton more acidic than that of its trans-isomer, fumaric acid.

For **dihydroxymaleic acid**, the presence of electron-withdrawing hydroxyl groups is expected to increase the acidity of the carboxylic acid protons through an inductive effect. Therefore, **dihydroxymaleic acid** is predicted to be a stronger acid than maleic acid.

Electrophilic Addition Reactions

The carbon-carbon double bond in both molecules is susceptible to electrophilic attack. In maleic acid, the double bond is relatively electron-rich, making it reactive towards electrophiles.

In **dihydroxymaleic acid**, the hydroxyl groups can donate electron density to the double bond via resonance, which would be expected to increase its nucleophilicity and thus enhance its reactivity towards electrophiles. However, the hydroxyl groups also exert an electron-withdrawing inductive effect, which could potentially decrease the reactivity. The overall effect will depend on the balance of these two opposing factors and the nature of the electrophile.

Oxidation

Both molecules can be oxidized. The double bond in maleic acid can be cleaved by strong oxidizing agents. For instance, the oxidation of maleic acid by quinolinium dichromate has been studied, with tartaric acid identified as a reaction product.^[4]

The hydroxyl groups in **dihydroxymaleic acid** make it more susceptible to oxidation compared to maleic acid. These groups can be readily oxidized, potentially leading to the formation of a diketone intermediate.

Esterification

Both **dihydroxymaleic acid** and maleic acid can undergo esterification at their carboxyl groups.^[5] The rate of esterification is influenced by steric hindrance around the carboxyl groups and the electronic nature of the molecule. Given the structural similarities around the carboxylic acid functionalities, the rates of esterification are expected to be comparable, although the presence of the hydroxyl groups in **dihydroxymaleic acid** might influence the reaction kinetics through electronic effects or by participating in side reactions.

Formation of Anhydride

A characteristic reaction of maleic acid is the formation of maleic anhydride upon heating, a reaction facilitated by the cis-arrangement of its carboxyl groups.^[6] **Dihydroxymaleic acid**, also possessing cis-dicarboxylic acid groups, would be expected to undergo a similar dehydration reaction to form its corresponding anhydride. However, the presence of the hydroxyl groups may influence the temperature and conditions required for this transformation.

Quantitative Data Summary

Direct quantitative comparative data on the reactivity of **dihydroxymaleic acid** and maleic acid is scarce. The table below summarizes their basic properties.

Property	Dihydroxymaleic Acid	Maleic Acid
Molecular Formula	C ₄ H ₄ O ₆	C ₄ H ₄ O ₄
Molecular Weight	148.07 g/mol [3]	116.07 g/mol [7]
Appearance	White crystalline solid[5]	White crystalline solid[7]
Key Functional Groups	2 Carboxyl groups, 2 Hydroxyl groups, 1 C=C double bond	2 Carboxyl groups, 1 C=C double bond
Known Reactions	Esterification, Polymerization[5]	Isomerization to fumaric acid, Dehydration to anhydride, Hydration to malic acid, Hydrogenation to succinic acid, Diels-Alder reactions[8]

Experimental Protocols

As direct comparative experimental data is not readily available, a general protocol for comparing the reactivity of dicarboxylic acids in a reaction like esterification is provided below. This can be adapted to compare **dihydroxymaleic acid** and maleic acid.

General Protocol for Comparative Esterification Kinetics

Objective: To compare the rate of esterification of **dihydroxymaleic acid** and maleic acid with a simple alcohol (e.g., methanol or ethanol) under acidic catalysis.

Materials:

- **Dihydroxymaleic acid**
- Maleic acid
- Methanol (or other alcohol)
- Concentrated Sulfuric Acid (catalyst)
- Standardized Sodium Hydroxide solution (for titration)

- Phenolphthalein indicator
- Reaction flasks, condensers, heating mantles, burettes, pipettes

Procedure:

- Reaction Setup: In separate, identical three-necked flasks equipped with a condenser and a thermometer, place equimolar amounts of either **dihydroxymaleic acid** or maleic acid.
- Reagent Addition: Add a defined excess of the alcohol (e.g., 10-fold molar excess) to each flask.
- Initiation: Add a catalytic amount of concentrated sulfuric acid to each flask.
- Reaction Conditions: Heat the reaction mixtures to a constant temperature (e.g., 60°C) with continuous stirring.
- Sampling: At regular time intervals, withdraw a small aliquot from each reaction mixture and quench the reaction by cooling it in an ice bath.
- Analysis: Determine the concentration of unreacted carboxylic acid in each aliquot by titrating with a standardized solution of sodium hydroxide using phenolphthalein as an indicator.
- Data Analysis: Plot the concentration of the acid versus time for both reactions. The initial rates can be determined from the slope of these curves at $t=0$. The rate constants can be calculated by fitting the data to an appropriate rate law.

Visualization of Structural and Reactivity Differences

The following diagram illustrates the structural differences between maleic acid and **dihydroxymaleic acid** and highlights the key reactive sites.

Caption: Structural comparison of Maleic and **Dihydroxymaleic Acid**.

Involvement in Biological Pathways

Maleic Acid: Maleic acid administration is known to induce an experimental form of Fanconi syndrome, a kidney disorder.[9] The biochemical mechanism involves the direct inhibition of Na-K-ATPase activity in the proximal tubules of the kidney, leading to impaired reabsorption of various solutes.[9]

Dihydroxymaleic Acid: There is currently no significant body of evidence linking **dihydroxymaleic acid** to specific biological signaling pathways in the same manner as maleic acid's role in the pathological context of Fanconi syndrome.

Conclusion

In summary, the presence of two hydroxyl groups on the double bond of **dihydroxymaleic acid** is the primary determinant of its differential reactivity compared to maleic acid. These groups are expected to increase its acidity and susceptibility to oxidation. While the precise quantitative differences in reaction rates for processes like esterification require direct experimental comparison, the structural and electronic disparities outlined in this guide provide a solid foundation for predicting their chemical behavior. For researchers and professionals in drug development, understanding these nuances is crucial for the rational design and synthesis of new chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Dihydroxymaleic Acid drugfuture.com
- 3. bocsci.com [bocsci.com]
- 4. researchgate.net [researchgate.net]
- 5. CAS 526-84-1: Dihydroxymaleic acid | CymitQuimica cymitquimica.com
- 6. We will explore the differences between maleic acid and maleic anhydride - News - Zibo Anquan Chemical Co., zbaqchem.com

- 7. Maleic Acid | C4H4O4 | CID 444266 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Maleic acid - Wikipedia [en.wikipedia.org]
- 9. Insights into the biochemical mechanism of maleic acid-induced Fanconi syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of the Reactivity of Dihydroxymaleic Acid and Maleic Acid]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1505802#comparing-the-reactivity-of-dihydroxymaleic-acid-and-maleic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com